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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Deschloro Dasatinib, a close

structural analog and potential impurity of the potent tyrosine kinase inhibitor, Dasatinib. This

document outlines its chemical structure, physicochemical properties, and its relationship to the

parent compound, offering insights relevant to drug development, synthesis, and analysis.

Chemical Structure and Identification
Deschloro Dasatinib is structurally analogous to Dasatinib, with the notable absence of a

chlorine atom on the 2-methylphenyl ring. This substitution has implications for its chemical

properties and potential biological activity.

The definitive chemical structure is provided by its IUPAC name and standard chemical

identifiers.

IUPAC Name: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-

tolyl)thiazole-5-carboxamide[1]

Alternate IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-

yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide[2]

CAS Number: 1184919-23-0[1][2]

Canonical SMILES: Cc1ccccc1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CCN(CCO)CC4)s2[2]
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InChI Key: InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-

19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,

(H,26,31)(H,23,24,25,27)[2]

Physicochemical Properties
A summary of the key physicochemical properties of Deschloro Dasatinib is presented in the

table below. These properties are essential for understanding its behavior in biological systems

and for the development of analytical methods.

Property Value Reference

Molecular Formula C22H27N7O2S [1][2]

Molecular Weight 453.57 g/mol [1]

Accurate Mass 453.1947 [2]

Relationship to Dasatinib and Biological Context
Deschloro Dasatinib is primarily recognized as an impurity and a structural analog of

Dasatinib. Dasatinib itself is a potent, orally available multi-kinase inhibitor.[3][4] It is a

cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including

chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][5]

Mechanism of Action of Dasatinib:

Dasatinib's therapeutic effect stems from its ability to inhibit several key tyrosine kinases. At

nanomolar concentrations, its primary targets include:

BCR-ABL Kinase: The hallmark of Ph+ leukemias, this fusion protein drives uncontrolled

cancer cell proliferation. Dasatinib binds to both the active and inactive conformations of the

ABL kinase domain with high affinity.[5]

SRC Family Kinases: This family includes SRC, LCK, YES, and FYN, which are involved in

various signaling pathways controlling cell growth, adhesion, and migration.[5]

Other Kinases: c-KIT, EPHA2, and PDGFRβ are also inhibited by Dasatinib.[5]
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The inhibition of these pathways ultimately leads to the suppression of leukemic cell growth.[5]

Dasatinib has demonstrated efficacy in patients who are resistant or intolerant to Imatinib, a

first-generation tyrosine kinase inhibitor.[4]

The biological activity of Deschloro Dasatinib is not as extensively characterized as that of

Dasatinib. However, given its structural similarity, it may possess some level of kinase inhibitory

activity. Its primary relevance in a pharmaceutical context is as a process-related impurity in the

synthesis of Dasatinib, which necessitates careful monitoring and control during manufacturing.

Signaling Pathway Inhibition by Dasatinib
The following diagram illustrates the primary signaling pathways targeted by Dasatinib.
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Caption: Simplified signaling pathway showing Dasatinib's inhibition of key kinases.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Deschloro Dasatinib are not

widely published. However, methodologies can be inferred from the synthesis of Dasatinib and

its analogs.

General Synthetic Approach for Dasatinib Analogs:

The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common

route involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.
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Illustrative Synthetic Workflow:

Starting Materials
(Thiazole & Pyrimidine precursors)

Step 1: Synthesis of
Thiazole Carboxamide Intermediate

Step 2: Synthesis of
Substituted Pyrimidine Intermediate

Step 3: Coupling Reaction
(e.g., Nucleophilic Aromatic Substitution)

Step 4: Purification
(e.g., Chromatography)

Final Product
(Deschloro Dasatinib)
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Caption: A generalized workflow for the synthesis of Dasatinib analogs.

Analytical Characterization:

The characterization of Deschloro Dasatinib would typically involve a suite of analytical

techniques to confirm its identity and purity:

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the

compound. A reversed-phase C18 column with a gradient of acetonitrile and water

(containing formic acid or ammonium acetate) is a common starting point.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b569063?utm_src=pdf-body-img
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

elucidating the chemical structure and confirming the absence of the chlorine atom and the

positions of other substituents.

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the

molecule.

Quantitative Data for Dasatinib
While specific quantitative data for Deschloro Dasatinib is limited in the public domain, the

pharmacokinetic parameters of the parent drug, Dasatinib, are well-documented and provide a

valuable reference.

Pharmacokinetic Parameters of Dasatinib in Humans

Parameter Value Conditions Reference

Time to Peak

Concentration (Tmax)
0.2 to 6.0 hours

Following oral

administration
[6]

Half-life (t½)
Approximately 3-5

hours
- [6]

Plasma Protein

Binding
96% - [6]

Metabolism

Extensively

metabolized by

CYP3A4

- [7]

Elimination
Primarily in feces

(~85%)
- [6]

Clinical Efficacy of Dasatinib in CML
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Patient Population Response Metric Response Rate Reference

CML-CP (Imatinib

resistant/intolerant)

Complete

Hematologic

Response (CHR)

92% (37/40) [4]

CML-CP (Imatinib

resistant/intolerant)

Major Cytogenetic

Response (MCyR)
45% (18/40) [4]

CML-AP, CML-BP, or

Ph+ ALL

Major Hematologic

Response (MHR)
70% (31/44) [4]

CML-CP with MMR on

Imatinib

Deep Molecular

Response (DMR) at

12 months

75% (12/16) [8]

Conclusion
Deschloro Dasatinib is a significant compound in the context of the pharmaceutical

development and manufacturing of Dasatinib. Its chemical structure, lacking the chlorine atom

of the parent drug, defines its unique physicochemical properties. While its biological activity is

not extensively studied, its role as a potential impurity necessitates robust analytical methods

for its detection and quantification. The information presented in this guide provides a

foundational understanding for researchers and professionals working with Dasatinib and its

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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